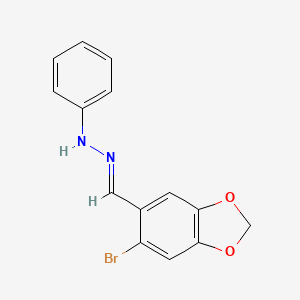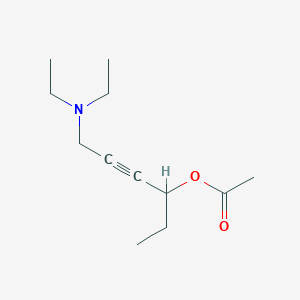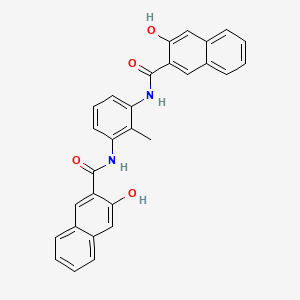![molecular formula C16H8BrClN2OS B3838313 3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838313.png)
3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, commonly known as BFA, is a chemical compound that has been widely used in scientific research. BFA is a potent inhibitor of intracellular transport and has been used to study the mechanism of protein transport and membrane trafficking.
Mechanism of Action
BFA inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF), which is required for the activation of ARF. BFA binds to the Sec7 domain of the GEF and prevents the exchange of GDP for GTP, which is required for the activation of ARF. The inhibition of ARF by BFA leads to the disruption of membrane trafficking and the accumulation of proteins in the ER.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. BFA inhibits the transport of proteins from the ER to the Golgi apparatus, leading to the accumulation of proteins in the ER. BFA also inhibits the secretion of proteins from the cell, leading to the accumulation of proteins in the cytosol. BFA has been shown to induce the formation of tubular ER structures, which are thought to be involved in the transport of proteins from the ER to the Golgi apparatus.
Advantages and Limitations for Lab Experiments
BFA has several advantages for lab experiments. BFA is a potent inhibitor of intracellular transport and can be used to study the mechanism of protein transport and membrane trafficking. BFA is also relatively easy to use and can be added directly to cell culture medium. However, BFA has several limitations. BFA is toxic to cells at high concentrations and can induce cell death. BFA also has a short half-life and must be added to cells continuously to maintain its inhibitory effect.
Future Directions
There are several future directions for the study of BFA. One area of research is the development of new inhibitors of intracellular transport that are less toxic and have a longer half-life than BFA. Another area of research is the identification of new targets for BFA, which could lead to the discovery of new pathways involved in membrane trafficking and protein transport. Finally, the use of BFA in combination with other inhibitors could provide new insights into the complex regulation of intracellular transport and membrane trafficking.
Scientific Research Applications
BFA has been widely used in scientific research to study the mechanism of intracellular transport and membrane trafficking. BFA inhibits the function of ADP-ribosylation factor (ARF), a small GTPase that regulates vesicle budding and fusion. BFA specifically inhibits the function of ARF1 and ARF3, which are involved in the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. BFA has been used to study the role of ARF in membrane trafficking, protein sorting, and organelle biogenesis.
properties
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClN2OS/c17-15-6-5-13(21-15)7-11(8-19)16-20-14(9-22-16)10-1-3-12(18)4-2-10/h1-7,9H/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQXRUJVBNBRP-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=CC=C(O3)Br)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304026 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)
![3',5'-bis(4-iodophenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B3838241.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)

![3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838275.png)



![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3838289.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838296.png)
![3-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838304.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3838333.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838346.png)